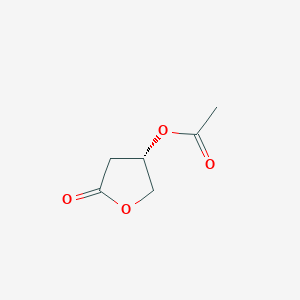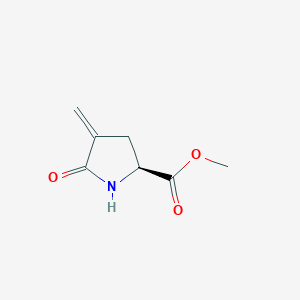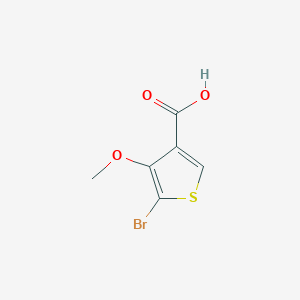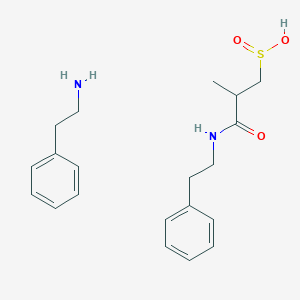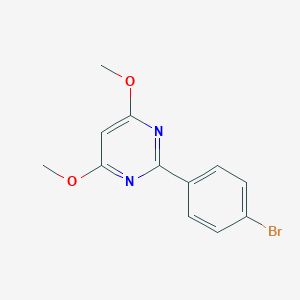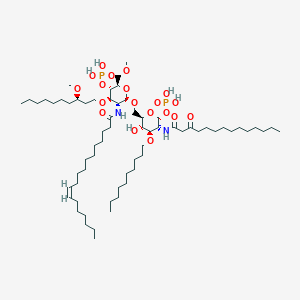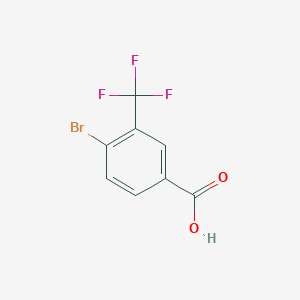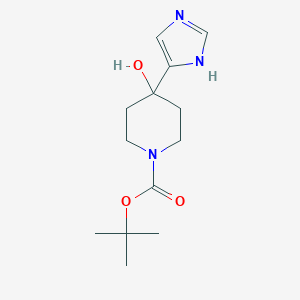
tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate, also known as TIPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TIPPC is a piperidine derivative that contains an imidazole ring, making it a potential candidate for a wide range of applications in pharmaceutical research.
Wirkmechanismus
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and contribute to the development of various diseases. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes that protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been shown to reduce oxidative stress and inflammation in various animal models. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate is its high potency and selectivity towards ROS and RNS. However, tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate in the treatment of other diseases such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1H-imidazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
173469-30-2 |
|---|---|
Produktname |
tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate |
Molekularformel |
C13H21N3O3 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-6-4-13(18,5-7-16)10-8-14-9-15-10/h8-9,18H,4-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DKRXNASSCMPJDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CN2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



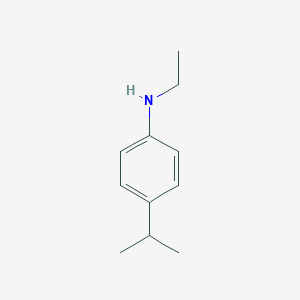
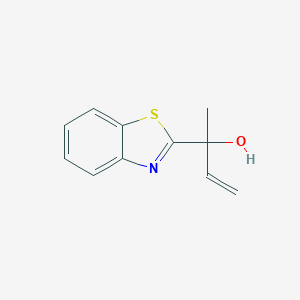
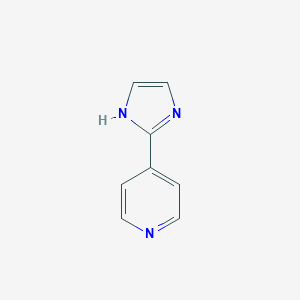
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
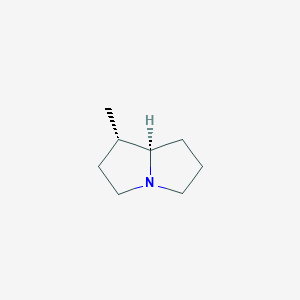
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)
